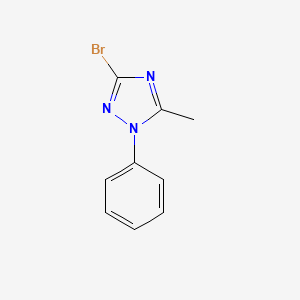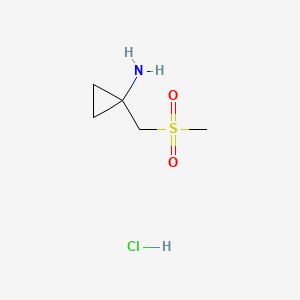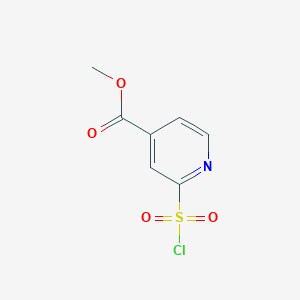
4-(3-Fluoro-4-nitrophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-nitrophenyl)benzoic acid is an organic compound derived from benzoic acid. It features a fluoro substituent at the 3-position and a nitro substituent at the 4-position on the phenyl ring. This compound is known for its diverse reactivity due to the presence of both electron-withdrawing groups, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Fluoro-4-nitrophenyl)benzoic acid involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol. The process typically uses Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out in acetone at 0°C, followed by quenching with isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-nitrophenyl)benzoic acid undergoes various types of reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid and sulfuric acid in water) is commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
From Oxidation: 3-Fluoro-4-aminobenzoic acid.
From Reduction: 4-(3-Fluoro-4-nitrophenyl)methanol.
From Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-4-nitrophenyl)benzoic acid is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing effects of the fluoro and nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo reduction reactions, leading to the formation of amines, which are key intermediates in many biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the benzoic acid moiety.
3-Fluoro-4-nitrobenzyl alcohol: Precursor in the synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid.
4-Nitrophenyl 3-fluorobenzoate: An ester derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which significantly enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds and industrial materials .
Properties
Molecular Formula |
C13H8FNO4 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
4-(3-fluoro-4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-7-10(5-6-12(11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
InChI Key |
CXWFAHCUBQLFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)








![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)
![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
